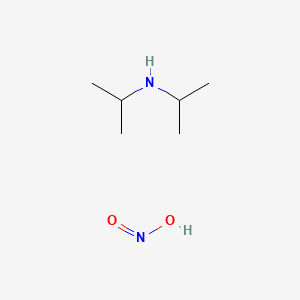

Diisopropylammonium nitrite

Description

Evolution of Research on Organic Ammonium (B1175870) Salts in Materials Science

The scientific focus on organic ammonium salts has undergone a significant evolution, expanding from foundational studies of their chemical and physical properties to the development of sophisticated materials for advanced applications. acs.org Initially, simple organic salts containing amino cations garnered attention for their potential to exhibit ferroelectric-paraelectric phase transitions. iucr.org This interest has intensified as researchers seek alternatives to traditional inorganic materials.

In recent years, organic ferroelectrics, including various ammonium salts, have become a major area of research due to their inherent advantages such as low cost, light weight, high flexibility, and ease of preparation. scispace.comnih.gov These characteristics make them highly attractive for next-generation electronics, particularly portable and flexible devices. scispace.comnih.gov The research has progressed to creating complex functional materials, including:

Energy Harvesters: Scientists have successfully synthesized organic ferroelectric ammonium salts and integrated them into flexible polymer composites for mechanical energy harvesting, demonstrating notable voltage and power outputs. scispace.comnih.govrsc.orgresearchgate.net

Organic Solar Cells: Multiarmed aromatic ammonium salts have been developed to modify and passivate defects in electron transport layers of inverted organic solar cells, leading to enhanced efficiency and stability. nankai.edu.cn

Advanced Optical Materials: Metal-free 2D layered organic ammonium halides have been synthesized that exhibit full-color, persistent room-temperature phosphorescence, opening avenues for their use in complex anti-counterfeiting technologies and dual-mode chemical sensors. rsc.org

This evolution highlights a strategic shift from studying simple salts to designing and fabricating multicomponent, functional materials where the organic ammonium salt is a critical component for achieving desired electronic, optical, or mechanical properties.

Current Academic Significance of Diisopropylammonium Nitrite (B80452) Studies

The primary academic significance of diisopropylammonium nitrite lies in its role as a fundamental model system for studying structure-property relationships in molecular crystals. Research on this compound has provided detailed insights into how hydrogen bonding dictates the crystal packing of simple organic-inorganic salts, which is crucial for the development of new materials with tailored properties, such as ferroelectrics. nih.goviucr.org

A key contribution to the field is the detailed characterization of its crystal structure. nih.govresearchgate.net In its crystalline form, the diisopropylammonium cation and the nitrite anion are linked by two N—H⋯O hydrogen bonds. nih.goviucr.orgnih.gov These interactions connect the individual ionic units into one-dimensional chains that propagate along a specific crystallographic axis. nih.goviucr.orgnih.gov This well-defined, relatively simple structure makes it an excellent case study for understanding how non-covalent interactions can be used to assemble molecular components into ordered, supramolecular architectures. The precise geometric parameters of the crystal have been determined through single-crystal X-ray diffraction studies. nih.goviucr.org

Interactive Table: Crystallographic Data for this compound The following table summarizes the crystallographic data reported for this compound at a temperature of 298 K. nih.goviucr.orgnih.gov

| Property | Value |

| Molecular Formula | C₆H₁₆N⁺·NO₂⁻ |

| Molecular Weight ( g/mol ) | 148.21 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 8.2314 (16) |

| b (Å) | 7.7466 (15) |

| c (Å) | 14.583 (3) |

| β (°) | 94.16 (3) |

| Volume (ų) | 927.5 (3) |

| Z (Formula units/cell) | 4 |

| O-N-O bond angle (°) | 116.4 (4) |

| N-H···O distances (Å) | 2.800 (3) and 2.869 (3) |

Data sourced from studies by Wang and Jie. nih.goviucr.org

By providing a clear example of hydrogen-bonded ionic chains, studies on this compound contribute to the foundational knowledge required to design more complex organic salts with potential ferroelectric or piezoelectric properties. iucr.orgrsc.org

Contextualization within Nitrite Chemistry Research

This compound also holds relevance within the broader field of nitrite chemistry. The nitrite ion (NO₂⁻) is a small, reactive species that is a subject of intense research across chemistry, environmental science, and biology. amanote.comnih.govresearchgate.net It is a key intermediate in the global nitrogen cycle, particularly in the nitrification process where ammonia (B1221849) is oxidized to nitrate (B79036). aquamonitrix.com

Research in nitrite chemistry often focuses on:

Reactivity and Transformation: Nitrites can be precursors to N-nitroso compounds and can participate in various chemical reactions. researchgate.netmsu.edu

Biological Signaling: The reduction of nitrite to nitric oxide (NO), a crucial signaling molecule in physiological processes like vasodilation, is a significant area of study. ontosight.aimdpi.com

Environmental Monitoring: The presence of nitrite in water can be an important indicator of pollution from agricultural or sewage sources. aquamonitrix.com

Within this context, this compound serves as a stable, crystalline compound that allows for the study of the nitrite ion's intrinsic properties and interactions in a controlled solid-state environment. The hydrogen bonding to the diisopropylammonium cation influences the electronic environment and stability of the nitrite anion. nih.goviucr.org This makes it a useful reference compound for spectroscopic and structural studies, helping to delineate the behavior of the nitrite ion when it is part of a larger molecular assembly, distinct from its behavior in aqueous solutions or biological systems.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34915-40-7 |

|---|---|

Molecular Formula |

C6H16N2O2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

nitrous acid;N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C6H15N.HNO2/c1-5(2)7-6(3)4;2-1-3/h5-7H,1-4H3;(H,2,3) |

InChI Key |

PDDANVVLWYOEPS-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C.N(=O)O |

Canonical SMILES |

CC(C)NC(C)C.N(=O)O |

Other CAS No. |

34915-40-7 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Diisopropylammonium Nitrite

Crystallization Techniques for Single Crystal Growth

The successful cultivation of single crystals of diisopropylammonium nitrite (B80452) is crucial for definitive structural elucidation via techniques like X-ray crystallography. The primary reported method involves controlled crystallization from a solution.

Solvent Systems and Evaporation Methods for Crystal Formation

A successful and documented method for forming single crystals of diisopropylammonium nitrite involves a mixed solvent system and a slow evaporation technique. researchgate.net Colorless, block-shaped crystals have been obtained by dissolving the precursors in a 1:1 volume/volume mixture of ethanol (B145695) (EtOH) and distilled water. researchgate.netiucr.org The formation of high-quality crystals is achieved through the slow evaporation of this solution in the air at room temperature. researchgate.netiucr.org This gradual process allows for the orderly arrangement of the diisopropylammonium cations and nitrite anions into a well-defined crystal lattice. researchgate.net The resulting crystals have been characterized using single-crystal X-ray diffraction, confirming a monoclinic crystal system with the space group P2₁/n. researchgate.netiucr.org

General crystallization principles suggest that the choice of solvent is critical; the ideal solvent or solvent mixture should dissolve the compound moderately and have a suitable boiling point to allow for controlled evaporation. pitt.edu Techniques like vapor diffusion, where a volatile non-solvent slowly diffuses into the compound's solution, or solvent layering can also be effective for growing high-quality crystals, though the slow evaporation method is specifically documented for this compound. unifr.ch

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₆N⁺·NO₂⁻ |

| Molecular Weight | 148.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a | 8.2314 (16) Å |

| b | 7.7466 (15) Å |

| c | 14.583 (3) Å |

| β | 94.16 (3)° |

| Volume | 927.5 (3) ų |

| Z | 4 |

| Temperature | 298 K |

Data sourced from references researchgate.netiucr.orgnih.gov.

Influence of Precursor Stoichiometry on Crystallization Outcomes

The stoichiometry of the precursors is a critical factor in the synthesis and subsequent crystallization of this compound. In the documented synthesis for single crystal growth, a precise 1:1:1 molar ratio of the reactants is employed. researchgate.net Specifically, a mixture of di-isopropylamine, hydrochloric acid (HCl), and sodium nitrite (NaNO₂) in equimolar amounts (e.g., 0.8 mmol each) is used. researchgate.netiucr.org This stoichiometry ensures the complete formation of the this compound salt, minimizing the presence of unreacted starting materials or side products that could interfere with the crystallization process and compromise the purity and quality of the resulting crystals. whiterose.ac.ukunipi.it The reaction effectively involves the in-situ formation of nitrous acid from NaNO₂ and HCl, which then reacts with diisopropylamine (B44863) to form the target salt.

Scalable Laboratory Synthesis Approaches

For producing larger quantities of this compound beyond what is needed for single-crystal analysis, alternative synthetic routes that are more amenable to scale-up have been developed. One such process involves the direct reaction of diisopropylamine with an aqueous solution of ammonium (B1175870) nitrite. google.com In this method, diisopropylamine, which is a water-insoluble free base, is added with stirring to an aqueous solution of ammonium nitrite. google.com The reaction proceeds at room temperature, and within a short time, the amine dissolves as it reacts to form the water-soluble this compound salt. google.com This approach avoids the use of organic solvents in the primary reaction step and is described in a patent as a general process for preparing various organic ammonium nitrites. google.com

Summary of Synthetic Methods

| Method | Precursors | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| Single Crystal Growth | Di-isopropylamine, HCl, NaNO₂ (1:1:1 molar ratio) | EtOH/distilled water (1:1 v/v) | Slow evaporation at room temperature | Colorless, block-shaped single crystals researchgate.netiucr.org |

| Scalable Aqueous Synthesis | Diisopropylamine, Ammonium Nitrite | Water | Stirring at room temperature for ~2 hours | Aqueous solution of the product google.com |

Advanced Purification and Isolation Techniques

Following synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The specific technique employed depends on the synthetic route and the physical state of the product.

For the scalable aqueous synthesis method, the product exists as an aqueous solution. google.com Isolation of the crystalline this compound from this solution is achieved through "conventional vacuum concentration". google.com This technique involves removing the water under reduced pressure, which lowers the boiling point and allows for efficient solvent removal without thermally degrading the compound.

For syntheses that result in crude solid products or for further purifying the isolated material, recrystallization is a standard and effective technique. nih.gov This involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture (such as the ethanol-water system used for crystal growth) and allowing it to cool slowly. researchgate.netiucr.orgmt.com Pure crystals of the desired compound will form while impurities remain in the mother liquor.

Other general purification techniques that could be applied include:

Extraction: If the synthesis is performed in a medium where the product has different solubility from the byproducts, liquid-liquid extraction can be used. For instance, after synthesis, the reaction mixture could be extracted with an organic solvent like diethyl ether to isolate the product. iucr.org

Washing: The crude product can be washed with specific solutions to remove certain impurities. For example, washing with a dilute sodium bicarbonate solution can neutralize and remove acidic impurities. yorku.ca

Drying: After isolation, residual solvent or water can be removed by drying the product over a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, or by using molecular sieves. iucr.orgyorku.cagoogle.com

Chromatography: For very high purity requirements, column chromatography, where the compound is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase, can be used to separate the target compound from even closely related impurities. researchgate.net

Crystallographic Investigations and Solid State Architecture of Diisopropylammonium Nitrite

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For diisopropylammonium nitrite (B80452), this technique has yielded precise data on its unit cell, ionic conformation, and molecular packing.

The analysis of a single crystal of diisopropylammonium nitrite at 298 K has established that it crystallizes in the monoclinic system. nih.goviucr.org The specific space group was identified as P 2₁/n, which defines the symmetry operations that can be applied to the unit cell. iucr.orgnih.gov The detailed unit cell parameters are summarized in the table below. nih.goviucr.org

| Crystal Parameter | Value |

| Formula | C₆H₁₆N⁺·NO₂⁻ |

| Molecular Weight | 148.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 8.2314 (16) |

| b (Å) | 7.7466 (15) |

| c (Å) | 14.583 (3) |

| α (°) | 90 |

| β (°) | 94.16 (3) |

| γ (°) | 90 |

| Volume (ų) | 927.5 (3) |

| Z | 4 |

Table 1: Crystallographic data for this compound. nih.goviucr.orgnih.gov

The asymmetric unit of the crystal structure consists of one diisopropylammonium cation ([CH(CH₃)₂]₂NH₂⁺) and one nitrite anion (NO₂⁻). nih.goviucr.org In the cation, the central nitrogen atom is protonated, bearing a positive charge. The geometric parameters of the cation are within standard ranges for such organic molecules. iucr.org The nitrite anion displays an O-N-O bond angle of 116.4 (4)°. nih.goviucr.org

The molecular packing in the crystal is dictated by the interactions between the diisopropylammonium cations and nitrite anions. The crystal symmetry, defined by the P 2₁/n space group, describes the arrangement of these ionic units within the lattice. The primary organizing motif is a chain-like structure formed through hydrogen bonding, which will be detailed in the following section. This arrangement leads to a well-ordered, three-dimensional crystalline solid. iucr.org

Hydrogen Bonding Networks and Supramolecular Assembly

The non-covalent interactions, particularly hydrogen bonds, are the cornerstone of the supramolecular architecture of this compound. These interactions link the individual ionic units into a cohesive and stable solid-state structure.

The crystal structure reveals the presence of significant intermolecular N—H···O hydrogen bonds. nih.goviucr.org Both hydrogen atoms attached to the protonated amino group of the diisopropylammonium cation act as hydrogen bond donors. They form bonds with the oxygen atoms of the adjacent nitrite anions, which act as acceptors. nih.goviucr.org These interactions are crucial in stabilizing the crystal packing. The geometric details of these hydrogen bonds are provided in the table below.

| D—H···A | D···A (Å) | H···A (Å) | D—H···A (°) |

| N1—H1E···O1 | 2.800 (3) | 1.90 | 174 |

| N1—H1D···O1ⁱ | 2.869 (3) | 2.00 | 161 |

Table 2: Hydrogen-bond geometry (Å, °) in this compound. (Symmetry code: (i) -x+3/2, y-1/2, -z+1/2) iucr.org

The network of N—H···O hydrogen bonds is responsible for the formation of a distinct supramolecular assembly. iucr.org These hydrogen bonds link the cations and anions together, creating infinite one-dimensional chains that propagate along the b-axis of the crystal lattice. nih.goviucr.org This chain-like arrangement is the primary higher-order structure observed in the crystal packing of this compound. iucr.org The cohesion between these parallel chains is governed by weaker van der Waals forces.

Role of Hydrogen Bonding in Crystal Stability and Architecture of this compound

The crystal structure of this compound is significantly influenced by the presence of strong intermolecular hydrogen bonds. These interactions are pivotal in defining the crystal packing and ensuring the stability of the solid-state architecture.

In the molecular salt, C₆H₁₆N⁺·NO₂⁻, the diisopropylammonium cation and the nitrite anion are the fundamental building blocks. iucr.orgnih.gov The crystal structure reveals that the protonated amino nitrogen atom of the diisopropylammonium cation acts as a hydrogen-bond donor. iucr.orgnih.gov Specifically, both hydrogen atoms attached to the nitrogen are involved in intermolecular N—H⋯O hydrogen-bonding interactions with the oxygen atoms of the neighboring nitrite anions. iucr.orgnih.gov

These hydrogen bonds effectively link the ionic units—the diisopropylammonium cations and the nitrite anions—into one-dimensional chains that propagate along the b-axis of the crystal lattice. iucr.orgnih.gov The geometry of these hydrogen bonds has been determined through single-crystal X-ray diffraction studies. The N⋯O distances for these interactions are 2.800 (3) Å and 2.869 (3) Å. iucr.org The O-N-O bond angle within the nitrite anion is 116.4 (4)°. iucr.orgnih.gov

Table 1: Hydrogen-Bond Geometry in this compound (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| N1—H1E⋯O1 | 0.90 | 1.90 | 2.800 (3) | 174 |

| N1—H1D⋯O1i | 0.90 | 2.00 | 2.869 (3) | 161 |

| Symmetry code: (i) -x+3/2, y-1/2, -z+1/2 | ||||

| Data sourced from Wang & Jie (2012). iucr.org |

Polymorphism and Phase Transitions in Related Diisopropylammonium Salts

The broader family of diisopropylammonium salts, particularly the halides (chloride, bromide, and iodide), exhibits complex polymorphic behavior and undergoes various phase transitions, often associated with changes in ferroelectric properties. rsc.orgnih.govnih.gov These phenomena are closely linked to the ordering of the diisopropylammonium cation within the crystal lattice. rsc.org

Diisopropylammonium bromide (DIPAB) and diisopropylammonium chloride (DIPAC) are notable examples of organic ferroelectric materials. rsc.orgnih.govfrontiersin.org DIPAB, for instance, can crystallize in either a non-polar orthorhombic structure (P2₁2₁2₁) or a ferroelectric monoclinic structure (P2₁) at room temperature, depending on the synthesis conditions. nih.gov The orthorhombic phase undergoes an irreversible transformation to the monoclinic phase (m-II) at approximately 421 K. This ferroelectric m-II phase then reversibly transforms into a disordered, paraelectric monoclinic-I (P2₁/m) phase at 426 K. nih.gov The origin of ferroelectricity in these salts is attributed to the order-disorder transition of the diisopropylammonium cation. rsc.org

In contrast, diisopropylammonium iodide (DIPAI) displays a different phase sequence. While it exhibits phases isostructural to those of DIPAB and DIPAC, it notably does not possess a ferroelectric phase. rsc.org DIPAI undergoes a first-order structural phase transition from an orthorhombic P2₁2₁2₁ space group to a monoclinic P2₁/m space group around 376 K on heating, with a significant thermal hysteresis of 12 K upon cooling. rsc.org

The supramolecular structure of these diisopropylammonium halides is characterized by hydrogen-bonded chains formed between the diisopropylammonium cations and the halide anions, propagating along a specific crystallographic direction. rsc.org The nature of the halide anion influences the specific transition temperatures and ferroelectric properties of these salts. For example, DIPAC has a high Curie temperature of 440 K. nih.gov

The study of these related salts provides a valuable comparative framework for understanding the structure-property relationships within the diisopropylammonium family of compounds. The subtle interplay of cation dynamics, hydrogen bonding, and anion size dictates the resulting crystal symmetry, phase behavior, and functional properties.

Table 2: Phase Transition Data for Diisopropylammonium Halides

| Compound | Room Temperature Phase (Space Group) | High-Temperature Phase (Space Group) | Transition Temperature (Heating) | Key Characteristics |

| Diisopropylammonium Chloride (DIPAC) | Monoclinic (P2₁) | Monoclinic (P2₁/m) | ~440 K | Ferroelectric, High Curie Temperature. nih.govnih.gov |

| Diisopropylammonium Bromide (DIPAB) | Orthorhombic (P2₁2₁2₁) or Monoclinic (P2₁) | Monoclinic (P2₁/m) | ~421 K (irreversible), 426 K (reversible) | Can be ferroelectric at room temperature; exhibits complex phase transitions. nih.gov |

| Diisopropylammonium Iodide (DIPAI) | Orthorhombic (P2₁2₁2₁) | Monoclinic (P2₁/m) | ~376 K | Not ferroelectric. rsc.org |

Supramolecular Chemistry and Intermolecular Interactions in Diisopropylammonium Nitrite Systems

Self-Assembly Principles of Diisopropylammonium Cations and Nitrite (B80452) Anions

The self-assembly of diisopropylammonium cations and nitrite anions in the solid state is a process driven by the minimization of energy through the formation of non-covalent bonds, primarily strong hydrogen bonds. In the crystal structure of diisopropylammonium nitrite, the constituent ions arrange themselves into a highly ordered, repeating pattern. The asymmetric unit of the crystal contains one diisopropylammonium cation (C₆H₁₆N⁺) and one nitrite anion (NO₂⁻). iucr.orgnih.govresearchgate.net

Directionality and Strength of Non-Covalent Interactions

The primary non-covalent interactions responsible for the supramolecular assembly in this compound are hydrogen bonds. iucr.orgnih.govrsc.org Specifically, the two hydrogen atoms of the secondary ammonium (B1175870) group (N-H) form two distinct N—H⋯O hydrogen bonds with the oxygen atoms of a nearby nitrite anion. iucr.orgnih.gov These interactions are characterized by their directionality and strength, which can be inferred from crystallographic data.

The strength of hydrogen bonds is related to the distance between the donor and acceptor atoms and the angle of the bond. nih.gov In this compound, the N⋯O distances are 2.800(3) Å and 2.869(3) Å. iucr.orgnih.gov These distances are indicative of moderately strong hydrogen bonds. The linearity of these bonds, with D—H⋯A angles of 174° and 161°, further underscores their directional nature and significant contribution to the stability of the crystal lattice. iucr.org The strongest type of non-covalent interaction is the ion-ion interaction between the positively charged cation and the negatively charged anion, which provides the initial electrostatic attraction for self-assembly. libretexts.org

The crystallographic data for this compound is well-defined, providing precise parameters for the unit cell and the geometry of the hydrogen bonds.

| Property | Value |

| Chemical Formula | C₆H₁₆N⁺·NO₂⁻ |

| Molecular Weight | 148.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a | 8.2314 (16) Å |

| b | 7.7466 (15) Å |

| c | 14.583 (3) Å |

| β | 94.16 (3)° |

| Volume | 927.5 (3) ų |

| Z | 4 |

Table 1: Crystal Data for this compound. iucr.orgnih.govnih.gov

| Donor—H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1—H1E···O1 | 0.90 | 1.90 | 2.800 (3) | 174 |

| N1—H1D···O1ⁱ | 0.90 | 2.00 | 2.869 (3) | 161 |

Table 2: Hydrogen-Bond Geometry for this compound. iucr.orgnih.gov

Influence of Counter-Anions on Supramolecular Motifs

The identity of the counter-anion plays a crucial role in determining the final supramolecular architecture and, consequently, the physical properties of diisopropylammonium-based salts. researchgate.net While the diisopropylammonium cation provides a consistent hydrogen-bond-donating component, changing the counter-anion alters the number and nature of acceptor sites, as well as its size, shape, and charge distribution. nih.govnih.gov

Studies on a series of diisopropylammonium salts with different counter-anions (e.g., halides like F⁻, Cl⁻, Br⁻, I⁻, and oxyanions like perchlorate) have demonstrated that the resulting crystal structures and properties, such as ferroelectricity, are highly dependent on the anion. researchgate.net For instance, the electronegativity and structure of the counter-anion are directly related to the ferroelectric properties of these materials. researchgate.net

In the case of this compound, the small, planar, and V-shaped nitrite anion with two oxygen acceptor sites facilitates the formation of the specific one-dimensional chain motif. iucr.orgnih.gov If the nitrite were replaced with a spherical halide anion like bromide, a different hydrogen bonding network would be expected, potentially leading to different dimensional assemblies (e.g., 0D clusters, 2D sheets, or 3D frameworks). researchgate.net Similarly, a larger, tetrahedral anion like perchlorate (B79767) would present a different geometric arrangement of acceptor sites, again altering the supramolecular outcome. researchgate.net This illustrates a key principle in crystal engineering: the structure and properties of an ionic solid can be tuned by systematically varying the counter-ion. mdpi.com

Design Principles for Engineering Hydrogen-Bonded Frameworks

The study of this compound and related compounds informs broader design principles for creating crystalline materials known as Hydrogen-Bonded Organic Frameworks (HOFs). nih.govmdpi.com The goal is to program molecules to self-assemble into predictable and functional architectures through specific, non-covalent interactions. researchgate.netresearchgate.net

Several key principles can be extracted:

Tecton Design : The choice of molecular building blocks, or "tectons," is paramount. nih.gov The diisopropylammonium cation is a simple tecton with two hydrogen bond donor sites. More complex tectons can be designed with multiple donor and acceptor sites to encourage the formation of more intricate and robust networks. researchgate.net

Synthon Approach : The concept of "supramolecular synthons" refers to reliable and predictable recognition patterns between functional groups. nih.govmdpi.com The N—H⋯O hydrogen bonds in this compound that form a chain are an example of a recurring synthon. Recognizing and utilizing these synthons allows for a rational design approach.

Charge Assistance : The presence of formal charges on the cation and anion, as in this compound, creates strong charge-assisted hydrogen bonds. researchgate.net These are generally stronger and more directional than those between neutral molecules, leading to more stable and predictable frameworks.

Steric and Geometric Control : The size and shape of the building blocks influence the final structure. The bulky isopropyl groups of the cation, for example, will affect how the primary hydrogen-bonded chains pack together in three dimensions. nih.gov

By understanding and applying these principles, chemists can aim to construct novel materials with tailored properties, such as porosity for gas storage or specific symmetries for optical applications. nih.govresearchgate.net The simple yet well-defined structure of this compound serves as a valuable model system for illustrating these fundamental concepts of supramolecular design.

Chemical Reactivity and Mechanistic Aspects of Nitrite Anion in Relevant Contexts

Role of Nitrite (B80452) in N-Nitrosation Pathways in Chemical Systems

N-nitrosation is a critical reaction in organic chemistry, involving the conversion of amines and other nitrogen-containing compounds into N-nitrosamines (R₂N-N=O). libretexts.org The nitrite anion is a key precursor to the reactive species that drive these transformations.

Generation of Electrophilic Nitrosating Species (e.g., NO+, N₂O₃)

Under acidic conditions, the nitrite anion is protonated to form nitrous acid (HNO₂). jove.comacademie-sciences.fr Nitrous acid itself is unstable and can further react to generate more potent electrophilic nitrosating agents. researchgate.net The formation of these species is crucial for the subsequent nitrosation of various substrates.

One of the primary nitrosating agents is the nitrosonium ion (NO⁺) . It is formed through the protonation of nitrous acid followed by the loss of a water molecule. libretexts.orgjove.com The nitrosonium ion is a powerful electrophile due to the electron deficiency on the nitrogen atom. libretexts.org

Another significant nitrosating species is dinitrogen trioxide (N₂O₃) , which is formed from the self-reaction of nitrous acid. researchgate.neteuropa.eu N₂O₃ is a potent nitrosating agent, and its formation is often favored in less acidic conditions compared to the nitrosonium ion. researchgate.neteuropa.eu It can directly react with nucleophiles, such as amines, to yield N-nitroso compounds. europa.eu In some systems, the generation of nitrosating agents can be influenced by other factors. For instance, formaldehyde (B43269) has been shown to catalyze the conversion of secondary amines to nitrosamines in neutral and even basic conditions by reacting with the nitrite ion. nih.gov

| Nitrosating Species | Precursor | Conditions for Formation |

| Nitrosonium ion (NO⁺) | Nitrous acid (HNO₂) | Strongly acidic conditions libretexts.orgjove.com |

| Dinitrogen trioxide (N₂O₃) | Nitrous acid (HNO₂) | Acidic to neutral conditions researchgate.neteuropa.eu |

Mechanisms of Nitrosation of Amines and Related Organic Substrates

The mechanism of N-nitrosation depends on the nature of the amine (primary, secondary, or tertiary) and the reaction conditions.

Secondary amines are readily nitrosated by electrophilic species like the nitrosonium ion or dinitrogen trioxide. nih.gov The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent. jove.com This is followed by deprotonation to yield the stable N-nitrosamine. jove.com The general mechanism involves the formation of an N-nitrosammonium ion intermediate, which then loses a proton to form the final product. jove.com While aliphatic amines like diisopropylamine (B44863) can be nitrosated, their higher basicity can sometimes impede the reaction by competing with the nitrite anion for interaction with catalysts or activating species. rsc.org

Tertiary amines undergo a more complex nitrosation process. Typically, the reaction requires an initial dealkylation step to form a secondary amine, which is then nitrosated. nih.gov This dealkylation is often the rate-limiting step, making tertiary amines generally less reactive towards nitrosation than secondary amines. nih.gov However, certain structural features can lead to atypical nitrosation mechanisms for tertiary amines, sometimes allowing for nitrosation with a single equivalent of nitrite. nih.gov

The nitrosation of other organic substrates, such as amides, is generally less facile due to the electron-withdrawing nature of the carbonyl group, which reduces the nucleophilicity of the nitrogen atom. europa.eu Powerful nitrosating agents are often required to achieve the N-nitrosation of secondary amides. europa.eu

Nitrite as a Nitrogen Oxide Source in Chemical Transformations

Beyond its role in nitrosation, the nitrite anion serves as a versatile source of various nitrogen oxides (NOx), which are valuable reagents and intermediates in a range of chemical transformations.

Under acidic conditions, the decomposition of nitrous acid (formed from nitrite) can produce nitric oxide (NO) and nitrogen dioxide (NO₂). wikipedia.orgnih.gov These species can participate in various reactions, including oxidation and nitration. For example, nitrogen dioxide can react with unsaturated fatty acids to form nitroalkenes. nih.govconicet.gov.ar

The industrial production of sodium nitrite itself involves the reaction of nitrogen oxides with a basic solution. wikipedia.org This highlights the reversible relationship between nitrite and other nitrogen oxides. In synthetic applications, nitrite salts can be used to generate nitrogen oxides in situ for specific transformations. For instance, passing a mixture of nitrogen oxides through an alkaline solution is a common industrial method for producing sodium nitrite. wikipedia.org

Mechanistic Studies of Nitrite Reduction in Model Systems

The reduction of nitrite is a fundamental process in both biological and chemical systems, often leading to the formation of nitric oxide or ammonia (B1221849). Mechanistic studies using model systems have provided significant insights into these transformations.

In coordination chemistry, the reduction of nitrite coordinated to a metal center is a subject of intense research. For example, studies on copper(II) complexes have shown that nitrite can be reduced to nitric oxide. nih.govresearchgate.net Density functional theory (DFT) calculations have suggested that the reaction can proceed through a concerted proton-electron transfer (CPET) mechanism. nih.govresearchgate.net The coordination mode of the nitrite to the metal center (e.g., as Cu-ONO or Cu-NO₂) can significantly influence the reaction pathway. nih.govresearchgate.net

Iron complexes have also been investigated as catalysts for nitrite reduction. rsc.orgrsc.org Mechanistic studies on iron(II) complexes of N-confused porphyrins have revealed a two-step process involving the formation of an {Fe(NO)}⁷ intermediate before yielding the final {Fe(NO)}⁶ product. rsc.org These studies emphasize the importance of proton delivery to the coordinated nitrite to facilitate the reduction process. rsc.org

| Model System | Key Mechanistic Feature | Product(s) |

| Copper(II) complexes | Concerted Proton-Electron Transfer (CPET) nih.govresearchgate.net | Nitric oxide (NO) nih.govresearchgate.net |

| Iron(II) N-confused porphyrin complexes | Formation of {Fe(NO)} intermediates rsc.org | Nitric oxide (NO) rsc.org |

| Rhodium catalysts | pH-dependent surface poisoning by NO* researchgate.net | Ammonia (NH₃), Hydrazine (N₂H₄) researchgate.net |

| Cu₂O nanocubes | Potential-dependent reduction of Cu(I) to Cu(0) acs.org | Ammonia (NH₃) acs.org |

Catalytic Transformations Involving Nitrite Species

The nitrite anion and its derivatives are integral to a variety of catalytic transformations, acting as co-catalysts or key reactants.

In palladium-catalyzed reactions, nitrite has been shown to play a crucial role. For instance, catalytic amounts of nitrite can enable the aerobic dioxygenation of alkenes. nih.gov In this process, it is proposed that a nitrogen oxide species derived from nitrite facilitates the carbon-oxygen bond-forming reductive elimination from a palladium-alkyl intermediate. nih.gov The beneficial effect of nitrite (or nitrate) ions in the palladium-catalyzed oxidation of olefins has been recognized for some time, where they are believed to promote the heterolysis of the Pd-C bond. scielo.br

Transition metal catalysts, particularly those based on palladium, are effective for the reduction of nitrite and nitrate (B79036) in water treatment processes. researchgate.net Bimetallic catalysts, such as Pd-Cu, have shown high activity and selectivity for the reduction of these anions to nitrogen gas. researchgate.net

More recently, cobalt complexes have been developed for the catalytic conversion of nitrite to value-added organic products like oximes. nih.gov These systems can mimic the reactivity of nitrite reductase enzymes. nih.gov Furthermore, the electrochemical reduction of nitrite to ammonia using copper-based electrocatalysts is an emerging area of research for sustainable ammonia synthesis. acs.org

Applications in Advanced Materials Science: Molecular Ferroelectrics and Beyond

Exploration of Diisopropylammonium Nitrite (B80452) as a Molecular Ferroelectric Material

Simple organic salts containing amino cations have garnered significant attention as potential materials for displaying ferroelectric-paraelectric phase transitions. nih.govresearchgate.netiucr.org The family of diisopropylammonium salts, in particular, has been a fertile ground for discovering new high-temperature molecular ferroelectrics. researchgate.net While its halide counterparts are well-studied ferroelectrics, diisopropylammonium nitrite is an emerging subject of investigation, with its structural characteristics suggesting a strong potential for ferroelectric behavior.

The potential for a ferroelectric response in this compound is deeply rooted in its crystal structure. At room temperature (298 K), the compound crystallizes in a monoclinic system with the space group P2₁/n. nih.goviucr.org The asymmetric unit consists of one diisopropylammonium ([CH(CH₃)₂]₂NH₂⁺) cation and one nitrite (NO₂⁻) anion. nih.govresearchgate.net

A critical feature of this structure is the extensive network of hydrogen bonds. The protonated amino nitrogen atom of the cation forms two distinct N—H⋯O hydrogen bonds with the oxygen atoms of nearby nitrite anions. nih.goviucr.org These interactions, with N⋯O distances of 2.800 Å and 2.869 Å, are not isolated but link the cationic and anionic units into one-dimensional chains that propagate along the crystallographic b-axis. nih.goviucr.org

The origin of spontaneous polarization in molecular ferroelectrics often arises from the collective ordering of permanent electric dipoles. In this compound, both the cation and the nitrite anion possess inherent dipole moments. The ferroelectric properties of related diisopropylammonium halides are attributed to an 'order-disorder' mechanism involving the diisopropylammonium cations. researchgate.net It is hypothesized that a similar mechanism could be at play in the nitrite compound. In a potential paraelectric (higher-temperature) phase, the cations and/or anions would exhibit dynamic or static disorder, leading to a net-zero polarization. Upon cooling through a phase transition, these dipoles would align in a specific direction, mediated by the hydrogen-bonding network, giving rise to a spontaneously polarized ferroelectric state. The flexibility and potential for orientational changes of the diisopropylammonium cation, coupled with the polar nature of the nitrite anion, are the key structural elements that underpin its potential as a ferroelectric material.

Table 1: Crystallographic Data for this compound at 298 K

| Parameter | Value |

| Chemical Formula | C₆H₁₆N⁺·NO₂⁻ |

| Molecular Weight | 148.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2314 (16) |

| b (Å) | 7.7466 (15) |

| c (Å) | 14.583 (3) |

| β (°) | 94.16 (3) |

| Volume (ų) | 927.5 (3) |

| Z | 4 |

| Data sourced from Wang & Jie (2012). nih.goviucr.org |

The potential of this compound can be contextualized by comparing it with established organic molecular ferroelectrics, particularly its halide analogues: diisopropylammonium bromide (DIPAB) and diisopropylammonium chloride (DIPAC). These compounds are notable for their high Curie temperatures (T_c) and large spontaneous polarizations (P_s), with DIPAB exhibiting a P_s of 23 μC/cm², a value comparable to the ceramic ferroelectric barium titanate. researchgate.netibs.re.kr

Computational studies on the diisopropylammonium halides reveal that each cation-anion unit possesses a significant dipole moment. rsc.org In the ferroelectric phase, these dipoles align, leading to a net spontaneous polarization. rsc.org The mechanism is primarily of the order-disorder type, where the ordering of the diisopropylammonium cation is the main driver of the ferroelectric-paraelectric phase transition. researchgate.netibs.re.kr

Given that this compound shares the same cation, it is reasonable to infer that if it possesses a ferroelectric phase, it would also operate via an order-disorder mechanism. The primary difference lies in the anion—the spherical halide ions (Cl⁻, Br⁻) versus the V-shaped, polyatomic nitrite ion (NO₂⁻). This difference in anion geometry and hydrogen bonding capability would be expected to influence the phase transition temperature and the magnitude of the spontaneous polarization. Research on diisopropylammonium-based crystals has shown that the ferroelectric properties are closely linked to the nature of the counter-anion. researchgate.net

Table 2: Comparison of Diisopropylammonium (DIPA) Salts and Other Molecular Ferroelectrics

| Compound | Spontaneous Polarization (P_s) | Curie Temperature (T_c) | Ferroelectric Mechanism |

| Diisopropylammonium Bromide (DIPAB) | 23 μC/cm² | 426 K | Order-Disorder |

| Diisopropylammonium Chloride (DIPAC) | ~7-8.2 μC/cm² | 440 K | Order-Disorder |

| Diisopropylammonium Iodide (DIPAI) | ~5 μC/cm² | 378 K | Order-Disorder |

| This compound | Not yet reported | Not yet reported | Hypothesized: Order-Disorder |

| Data sourced from multiple studies. researchgate.netrsc.org |

Potential in Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials, which combine organic and inorganic components at the molecular scale, offer a pathway to create multifunctional materials that synergize the properties of both constituents. The diisopropylammonium cation has proven to be a valuable building block in this field.

For instance, the compound (diisopropylammonium)₂[CdBr₄] (DPAC) is a hybrid material that exhibits a rare ferroelectric-to-ferroelectric phase transition. acs.orgacs.org In this material, the diisopropylammonium cations are embedded within the voids of an inorganic framework built from [CdBr₄]²⁻ anions. acs.orgresearchgate.net The dynamics of the organic cation are critical to the material's dielectric and ferroelectric properties. researchgate.net Similarly, the hybrid (diisopropylammonium)₂MnBr₄ combines ferroelectricity with efficient green-light emission and gas sensing capabilities, demonstrating true multifunctionality. rsc.orgdntb.gov.ua

These examples highlight a clear design strategy: the diisopropylammonium cation can be used as a "structure-directing agent" to induce polar phases and ferroelectricity in hybrid frameworks. This compound can be viewed as a potential precursor or model system for developing more complex hybrids. The diisopropylammonium cation could be retained for its proven ability to drive ferroelectric transitions, while the nitrite anion could be substituted or integrated into larger, multidimensional inorganic frameworks, such as metal-halide or metal-oxide networks. This approach allows for the fine-tuning of electronic, optical, and dielectric properties by modifying the inorganic component while relying on the organic cation to impart switchable polarization. acs.org

Engineering Novel Functional Materials Based on Ammonium (B1175870) Nitrite Frameworks

The fundamental structure of this compound—a one-dimensional chain held together by hydrogen bonds—can be considered a basic motif for engineering more complex functional materials. The field of crystal engineering aims to design solids with desired properties by controlling the assembly of molecular components.

One promising direction is the development of advanced frameworks like metal-organic frameworks (MOFs). MOFs are highly porous materials constructed from metal nodes and organic linkers, and their properties can be tuned by functionalizing these components. nih.govacs.org For example, MOFs have been designed with specific functional groups to selectively capture ammonia (B1221849) or to act as catalysts for nitrate (B79036)/nitrite reduction. nih.govresearchgate.netmdpi.com The principles used in MOF design—leveraging coordination bonds and non-covalent interactions to build robust, functional architectures—could be applied to ammonium nitrite systems.

By introducing metal ions or additional organic linkers to the this compound system, it may be possible to extend its 1D hydrogen-bonded chains into 2D or 3D frameworks. Such an approach could lead to novel materials where the ferroelectric properties of the ammonium nitrite chains are coupled with other functionalities, such as porosity for gas storage, catalytic activity, or switchable dielectric responses sensitive to chemical guests. nih.gov The engineering of materials based on ammonium and nitrite components is a growing field, with applications ranging from environmental remediation to advanced electronics. mdpi.comoaepublish.com

Future Directions and Emerging Research Avenues for Diisopropylammonium Nitrite

Development of Novel Synthetic Routes with Enhanced Control

The current synthesis of diisopropylammonium nitrite (B80452) is straightforward, but future research will focus on developing more sophisticated synthetic routes that offer greater control over the final product's properties. The control of crystallization is paramount, as the solid-state structure of the material dictates its physical and chemical characteristics. acs.orgnih.gov

Key areas of development will likely include:

Polymorph Control: Many organic salts exhibit polymorphism, the ability to exist in multiple crystalline forms. researchgate.netnih.gov Each polymorph can have different properties, such as solubility and stability. researchgate.net Future synthetic methods will aim to selectively crystallize specific polymorphs of diisopropylammonium nitrite by carefully controlling parameters like supersaturation, temperature, pH, and solvent choice. researchgate.netsphinxsai.com The ability to produce a desired polymorph on demand is crucial for tailoring the material for specific applications. nih.gov

Morphology Engineering: The shape and size of crystals, known as morphology, can significantly impact a material's processability and performance. mdpi.com Advanced crystallization techniques, such as reactive crystallization with precise mixing protocols, could be employed to control the morphology of this compound crystals, for instance, to produce more equant (block-like) shapes over needle-like ones for better handling and dissolution properties. mdpi.com

Continuous Crystallization: Moving from batch to continuous manufacturing processes offers numerous advantages, including improved consistency and scalability. frontiersin.org The development of continuous crystallization processes for this compound would allow for tighter control over crystal attributes and more efficient production. frontiersin.org

A summary of potential controlled synthesis strategies is presented in the table below.

| Parameter | Method of Control | Desired Outcome |

| Polymorphism | Temperature, Supersaturation, Solvent, pH | Selective formation of stable or metastable polymorphs |

| Crystal Morphology | Mixing intensity, Additives, Solvent choice | Production of crystals with specific shapes (e.g., equant vs. needle-like) for improved handling |

| Particle Size | Seeding, Cooling rate, Antisolvent addition | Narrow particle size distribution for consistent performance |

| Purity | Recrystallization techniques, Impurity scavenging | High-purity material for specialized applications |

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes involved in the formation and transformation of this compound is crucial for controlling its synthesis and predicting its behavior. Advanced in-situ characterization techniques, which allow for the real-time monitoring of chemical and physical changes, are becoming indispensable tools in this regard.

Future research will likely leverage the following techniques:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for characterizing different solid forms of a molecule, such as polymorphs. rsc.org In-situ NMR strategies, like CLASSIC (Combined Liquid- And Solid-State In situ Crystallization) NMR, enable the simultaneous monitoring of both the solid and liquid phases during crystallization. nih.govcardiff.ac.ukrsc.org This can provide invaluable information on nucleation, crystal growth, and phase transitions as they happen. nih.gov

In Situ Raman Spectroscopy: Raman spectroscopy is another non-destructive technique that is highly sensitive to changes in molecular vibrations and is well-suited for in-line monitoring of crystallization processes. mdpi.comrsc.org It can be used to track the formation of this compound in real-time and to identify the presence of different polymorphs. mdpi.comnih.gov High-temperature Raman spectroscopy could also be employed to study the compound's behavior in molten salt systems. sporian.com

These advanced techniques will provide a more complete picture of the dynamic behavior of this compound, from its formation in solution to its solid-state transformations.

Expanded Computational Modeling for Complex Solid-State Phenomena

Computational modeling is a powerful tool for understanding and predicting the properties of materials at the molecular level. While the basic crystal structure of this compound is known, future research will employ more sophisticated computational methods to explore its complex solid-state phenomena. nih.gov

Key areas for expanded computational modeling include:

Phase Transition Modeling: Computational techniques like molecular dynamics (MD) simulations can be used to study solid-solid and solid-liquid phase transitions. acs.orgdiva-portal.org These simulations can help to understand the mechanisms of phase transitions in this compound and to predict the conditions under which they occur. nih.govpurdue.edu

Mechanical Properties: The mechanical properties of organic crystals, such as elasticity and plasticity, are of great interest for materials science applications. nih.gov Computational methods can be used to predict these properties and to understand how they are influenced by the crystal structure and intermolecular interactions. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can provide detailed insights into the electronic structure and intermolecular interactions within the crystal lattice. nih.gov These calculations can be used to evaluate the energies of hydrogen bonds and to understand how they contribute to the stability of the crystal structure. nih.govresearchgate.netfrontiersin.orgmdpi.com

The synergy between advanced computational modeling and experimental validation will be crucial for a deeper understanding of the solid-state behavior of this compound.

Integration into Multi-Component Supramolecular Systems

The ability of this compound to form hydrogen-bonded chains makes it an interesting building block for the construction of more complex, multi-component supramolecular systems. nih.gov Crystal engineering principles can be applied to design and synthesize novel materials with tailored properties.

Future research in this area may focus on:

Co-crystals: Co-crystallization involves combining two or more different molecules in a single crystal lattice. mdpi.com this compound could potentially form co-crystals with other organic molecules, leading to materials with modified physical properties, such as solubility and stability.

Supramolecular Salts: The diisopropylammonium cation and the nitrite anion can be combined with other ions to form new supramolecular salts with diverse network structures, including one-, two-, or three-dimensional frameworks.

Host-Guest Systems: The diisopropylammonium cation could act as a guest within a larger host molecule, or aggregates of the salt could form cavities capable of encapsulating other molecules. This could lead to applications in areas such as separation and sensing.

The table below outlines potential strategies for integrating this compound into multi-component systems.

| Supramolecular System | Interacting Components | Potential Properties/Applications |

| Co-crystals | This compound + Co-former (e.g., a carboxylic acid) | Modified solubility, stability, and mechanical properties |

| Multi-component Salts | Diisopropylammonium cation + Nitrite anion + Other ions | Novel crystal structures with tunable properties |

| Host-Guest Assemblies | This compound as guest or part of a host framework | Molecular recognition, separation, and sensing |

Exploration of New Reactivity Modalities beyond Nitrosation Chemistry

While the nitrite ion is well-known for its role in nitrosation reactions, its reactivity is much broader. Future research will likely explore the untapped reactivity of this compound, moving beyond its traditional chemical applications.

Potential new areas of reactivity to be explored include:

Oxidation and Reduction Reactions: The nitrite ion can participate in redox reactions. libretexts.org Under certain conditions, it can be oxidized to the nitrate (B79036) radical (NO₂•) or reduced to nitric oxide (NO). nih.gov The diisopropylammonium cation may influence the redox potential of the nitrite ion, opening up possibilities for its use in organic synthesis. The oxidation of biogenic volatile organic compounds by nitrate radicals is an area of significant atmospheric research. copernicus.org

Coordination Chemistry: The nitrite ion is a versatile ligand in coordination chemistry, capable of binding to metal centers in various ways. wikipedia.orgresearchgate.net this compound could serve as a source of nitrite ligands for the synthesis of novel metal complexes with interesting catalytic or magnetic properties.

Organic Nitrate Formation: While distinct from nitrosation, the reaction of organic molecules with sources of the nitro group is an important transformation. Research into catalyzed reactions of organic compounds with nitric acid or other nitrating agents is an active field. acs.org The specific properties of this compound may offer unique advantages in certain organic transformations.

By exploring these new reactivity modalities, researchers can expand the synthetic utility of this compound and potentially discover novel applications in catalysis, materials science, and organic synthesis.

Q & A

Q. How is diisopropylammonium nitrite synthesized for crystallographic studies?

this compound is synthesized by dissolving equimolar amounts of diisopropylamine, hydrochloric acid, and sodium nitrite in a 1:1 ethanol/water solvent mixture. Slow evaporation of the solution yields colorless block crystals suitable for X-ray diffraction analysis. This method ensures stoichiometric control and high purity, critical for structural characterization .

Q. What are the key crystallographic parameters of this compound?

The compound crystallizes in the monoclinic space group P21/n with unit cell parameters:

- a = 8.2314 Å, b = 7.7466 Å, c = 14.583 Å, β = 94.16°

- Z = 4, V = 927.5 ų, Dx = 1.061 Mg/m³ Hydrogen bonds (N–H⋯O) between the ammonium cation and nitrite anion form chains along the b-axis, stabilizing the lattice .

Q. What hydrogen bonding interactions stabilize its crystal structure?

The ammonium H atoms form two intermolecular N–H⋯O bonds with nitrite anions (N⋯O distances: 2.800–2.869 Å). These interactions propagate as one-dimensional chains along the b-axis, as confirmed by displacement ellipsoid analysis at the 30% probability level .

Advanced Research Questions

Q. How can researchers design experiments to assess its corrosion inhibition efficacy?

- Methodology : Prepare test solutions with this compound (e.g., 1.7% w/w) and additives like ethanolamine salicylate (0.4%) in volatile solvents.

- Testing : Use electrochemical impedance spectroscopy (EIS) or weight-loss measurements on metal coupons (e.g., iron, copper) under controlled humidity. Compare results to alkylamine nitrite-carboxylic acid blends, noting inhibition efficiency (%) and synergistic effects .

Q. How to resolve contradictions in reported data on its chemical stability or reactivity?

- Data Validation : Cross-reference crystallographic parameters (e.g., bond angles, unit cell dimensions) from independent studies to identify outliers.

- Statistical Review : Apply EPA IRIS protocols to evaluate data completeness, ensuring results are quantified independently of author interpretations. Flag discrepancies in hydrogen bond lengths or thermal displacement parameters for re-refinement .

Q. What methodological considerations are critical for hydrogen bond analysis via X-ray diffraction?

- Refinement : Use full-matrix least-squares refinement on F² with constraints for H-atom positions. Restrain Uiso(H) to 1.2–1.5×Ueq of parent atoms.

- Validation : Check R-factors (R = 0.084, wR = 0.285) and residual electron density (Δρmax = 0.50 eÅ⁻³) to confirm model accuracy. Address outliers using difference Fourier maps .

Regulatory and Safety Considerations

Q. What precautions are advised for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.